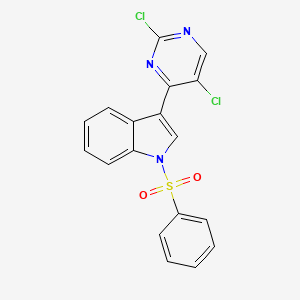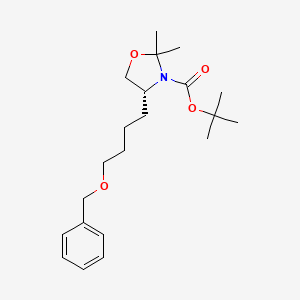
(E)-tert-Butyl 4-methoxybenzylidenecarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-tert-Butyl 4-methoxybenzylidenecarbamate is an organic compound with the molecular formula C13H17NO3 It is a derivative of benzylidenecarbamate, featuring a tert-butyl group and a methoxy group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl 4-methoxybenzylidenecarbamate typically involves the condensation of 4-methoxybenzaldehyde with tert-butyl carbamate in the presence of a base. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carbamate, followed by the addition of 4-methoxybenzaldehyde. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-tert-Butyl 4-methoxybenzylidenecarbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: tert-Butyl 4-methoxybenzylcarbamate.
Substitution: Various substituted benzylidenecarbamates depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-tert-Butyl 4-methoxybenzylidenecarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis.
Medicine: Explored for its potential as a prodrug or a pharmacophore in drug design.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-tert-Butyl 4-methoxybenzylidenecarbamate involves its interaction with specific molecular targets. In biological systems, it may act as a prodrug, releasing the active compound upon enzymatic cleavage. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The benzylidene moiety can interact with various enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-methoxybenzylcarbamate: Lacks the double bond in the benzylidene moiety.
tert-Butyl 4-hydroxybenzylidenecarbamate: Contains a hydroxy group instead of a methoxy group.
tert-Butyl 4-methylbenzylidenecarbamate: Contains a methyl group instead of a methoxy group.
Uniqueness
(E)-tert-Butyl 4-methoxybenzylidenecarbamate is unique due to the presence of both the tert-butyl and methoxy groups, which can influence its reactivity and interactions with biological targets. The (E)-configuration of the benzylidene moiety also contributes to its distinct chemical and physical properties.
Propriétés
Numéro CAS |
479423-40-0 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
tert-butyl (NE)-N-[(4-methoxyphenyl)methylidene]carbamate |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(15)14-9-10-5-7-11(16-4)8-6-10/h5-9H,1-4H3/b14-9+ |
Clé InChI |
OLARTLQIVCKFTH-NTEUORMPSA-N |
SMILES |
CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)OC |
SMILES isomérique |
CC(C)(C)OC(=O)/N=C/C1=CC=C(C=C1)OC |
SMILES canonique |
CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)OC |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzoic acid](/img/structure/B1401427.png)
![5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1401428.png)

![Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate](/img/structure/B1401431.png)






![8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1401443.png)

